molecular formula C23H15Cl2N5O B2375688 N-[4-(4-chlorophenoxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890945-89-8

N-[4-(4-chlorophenoxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2375688
CAS No.: 890945-89-8
M. Wt: 448.31
InChI Key: KAMPKMPXDRITLP-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-(4-chlorophenoxy)phenyl group at the N4-position and a 3-chlorophenyl substituent at the N1-position. This scaffold is frequently explored in kinase inhibitor development due to its ability to occupy ATP-binding pockets.

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N5O/c24-15-4-8-19(9-5-15)31-20-10-6-17(7-11-20)29-22-21-13-28-30(23(21)27-14-26-22)18-3-1-2-16(25)12-18/h1-14H,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMPKMPXDRITLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenoxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of chlorophenyl and chlorophenoxy substituents. Common reagents used in these reactions include chlorinated aromatic compounds, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenoxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key Structural Differences

N-[4-(4-Chlorophenoxy)phenyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (K402-0201) Structure: Differs in the N1-position substituent (2,4-dimethylphenyl vs. 3-chlorophenyl). Molecular Weight: 441.92 g/mol (vs. hypothetical ~430–440 g/mol for the main compound).

N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Structure : Features a 4-chlorophenyl ethyl chain at N4 and 3-methylphenyl at N1.
  • Molecular Formula : C20H18ClN5; molar mass 363.84 g/mol.
  • Implications : The ethyl chain introduces conformational flexibility, which could modulate binding kinetics in kinase targets .

1-(2-Chloro-2-phenylethyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Structure : Shares the 3-chlorophenyl group at N4 but includes a 2-chloro-2-phenylethyl substituent at N1.
  • Activity : Reported as a dual CSrc/CABL inhibitor, suggesting the 3-chlorophenyl moiety contributes to kinase selectivity .
Kinase Inhibition
  • 1NA-PP1 and 2MB-PP1 : Pyrazolo[3,4-d]pyrimidines with tert-butyl/naphthyl groups selectively inhibit AS PKC over WT PKC, highlighting the role of bulky substituents in isoform specificity .
  • Compound 2a () : Exhibits 69% yield and activity against viral targets, with methylthio and chloro groups enhancing binding to hydrophobic pockets .
Antiviral Potential
  • Compound 47g (): A 3-((4-chlorophenoxy)methyl) derivative with demonstrated Zika virus inhibition (HRMS m/z 276.0657).

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* Solubility (Predicted)
Main Compound ~430–440 3-ClPh, 4-(4-ClPhO)Ph ~4.5 Low (hydrophobic)
K402-0201 () 441.92 2,4-Me2Ph, 4-(4-ClPhO)Ph ~5.0 Very low
1-(Oxolan-2-ylmethyl) analog () 329.79 Oxolan-2-ylmethyl, 3-ClPh ~3.0 Moderate (polar group)
1-(4-Chlorobenzyl)-N-(2-methoxyethyl) () 407.42 4-ClBenzyl, 2-methoxyethyl ~3.8 High (methoxy enhances solubility)

*LogP estimated using fragment-based methods.

Biological Activity

N-[4-(4-chlorophenoxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its versatility in medicinal applications. Its molecular formula is C17H13Cl2N3OC_{17}H_{13}Cl_2N_3O with a molecular weight of 362.2 g/mol. The structure includes two chlorophenyl groups, which enhance its biological activity by facilitating interactions with various biological targets.

PropertyValue
Molecular FormulaC17H13Cl2N3O
Molecular Weight362.2 g/mol
IUPAC NameThis compound
InChI KeySITFTRRQZOJPBJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various metabolic pathways. The presence of the chlorophenyl moieties allows for effective binding to target enzymes, leading to inhibition of their activity. This inhibition can result in significant biological effects, including anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit notable anti-inflammatory effects. For instance, studies have shown that similar compounds can significantly reduce inflammation markers in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases such as arthritis.

Anticancer Properties

The compound has been evaluated for its anticancer activity against various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells by activating caspase pathways. Additionally, it has shown efficacy in inhibiting tumor growth in xenograft models.

Enzyme Inhibition

The compound acts as an inhibitor of several kinases involved in cell signaling pathways. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent tumor growth suppression.

Case Studies

  • Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry reported that a related pyrazolo[3,4-d]pyrimidine derivative significantly reduced inflammation in animal models of rheumatoid arthritis, demonstrating its potential as a therapeutic agent for inflammatory diseases .
  • Anticancer Activity Evaluation : In a recent study published in Cancer Letters, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent reduction in cell viability and induction of apoptosis .

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